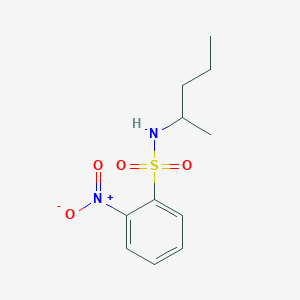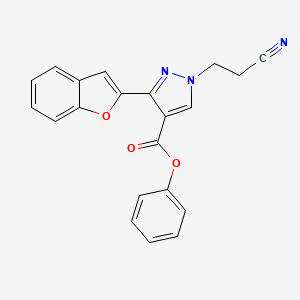
N-(1-methylbutyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylbutyl)-2-nitrobenzenesulfonamide, commonly known as NBBS, is a sulfonamide derivative that has been widely used in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. NBBS has been found to possess various biological activities and has been extensively studied for its potential applications in different fields of research.
Mechanism of Action
The mechanism of action of NBBS is not fully understood. However, it has been suggested that NBBS exerts its biological effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition can lead to various physiological changes.
Biochemical and Physiological Effects:
NBBS has been found to possess various biochemical and physiological effects. It has been reported to reduce the production of prostaglandins, which are mediators of inflammation. NBBS has also been found to inhibit the activity of carbonic anhydrase, which can lead to changes in the acid-base balance and electrolyte balance in the body. Furthermore, NBBS has been found to possess potent inhibitory activity against the growth of cancer cells, which can lead to apoptosis and cell death.
Advantages and Limitations for Lab Experiments
NBBS has several advantages as a research tool. It is readily available and can be synthesized easily. NBBS is also relatively stable and can be stored for long periods without degradation. However, NBBS has some limitations as a research tool. Its solubility in water is limited, which can make it difficult to use in aqueous environments. Furthermore, NBBS can exhibit some toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on NBBS. One potential area of research is the development of NBBS derivatives with improved biological activity and selectivity. Another potential area of research is the investigation of the mechanism of action of NBBS and its derivatives. Furthermore, NBBS and its derivatives can be studied for their potential applications in different fields, such as cancer therapy, anti-inflammatory therapy, and carbonic anhydrase inhibition.
Synthesis Methods
NBBS can be synthesized through a simple and efficient method. The most commonly used method involves the reaction of 2-nitrobenzenesulfonyl chloride with 1-methylbutylamine in the presence of a base, such as triethylamine. The reaction proceeds smoothly at room temperature, and the product can be obtained in high yield after purification.
Scientific Research Applications
NBBS has been extensively used in scientific research due to its various biological activities. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects. NBBS has also been reported to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. Furthermore, NBBS has been found to possess potent inhibitory activity against the growth of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-nitro-N-pentan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-6-9(2)12-18(16,17)11-8-5-4-7-10(11)13(14)15/h4-5,7-9,12H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZKLIUUZLZZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)


![2-(1-adamantyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5151132.png)


![N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
![1-[5-(2-chlorophenoxy)pentyl]-1H-imidazole](/img/structure/B5151163.png)
![1-[4-(2-tert-butylphenoxy)butyl]-1H-imidazole](/img/structure/B5151167.png)
![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)